molecular formula C34H38F3N5O7 B12300667 H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA

H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA

Cat. No.: B12300667
M. Wt: 685.7 g/mol
InChI Key: ONJAQAAWBPIPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA is a synthetic tetrapeptide amide analog of the endogenous neuropeptide Endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). This compound is of significant interest in neuropharmacological research, particularly in the study of the µ-opioid receptor (MOR) pathway, which plays a critical role in pain modulation . The peptide is supplied as a TFA salt to enhance stability and solubility. The strategic use of racemic (DL) amino acids throughout the sequence introduces conformational diversity, allowing researchers to probe the stereochemical requirements for receptor binding and activation, and to investigate the relationship between peptide structure and function . Endomorphin-2 is known for its high affinity and selectivity for the µ-opioid receptor, and synthetic analogs like this one are valuable tools for mapping ligand-receptor interactions . Research on similar modified endomorphin analogs has shown that substitutions at the phenylalanine positions can profoundly influence receptor binding affinity and biological activity, providing insights for the design of novel research ligands . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C34H38F3N5O7

Molecular Weight

685.7 g/mol

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7)

InChI Key

ONJAQAAWBPIPNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Strategies

Resin Selection and Initial Loading

The synthesis typically employs benzhydrylamine (BHA) resin or Rink amide resin to facilitate C-terminal amidation. For example, BHA resin (100–200 mesh) pre-loaded with Fmoc-Phe-OH is used to initiate the sequence, ensuring a stable amide bond upon cleavage. Substitution levels of 0.45–0.61 mmol/g are optimal to minimize steric hindrance during coupling.

Sequential Deprotection and Coupling

Fmoc/tBu chemistry is the gold standard for SPPS due to its compatibility with acid-labile side-chain protections (e.g., tBu for Tyr, Trp(Boc)). Key steps include:

  • Deprotection : 20–33% piperidine in DMF (2 × 5–10 min).
  • Coupling : Activated amino acids (4–5 eq) with reagents such as HBTU/DIPEA or DIC/Oxyma in DMF/NMP (2–4 h per residue).

For challenging sequences like DL-Pro-DL-Phe, double coupling with 1.5 eq excess of Fmoc-DL-Pro-OH is recommended to achieve >98% stepwise yield.

Comparative Analysis of Coupling Reagents

Reagent performance varies significantly with amino acid steric demand (Table 1).

Table 1. Coupling Efficiency for DL-Amino Acids
Reagent System Solvent Coupling Time (min) Yield (%)
HBTU/HOBt/DIPEA DMF 120 92–95
DIC/Oxyma NMP 90 89–93
PyBOP/NMM DCM:DMF (1:1) 60 95–98
TBTU/DIEA DMF 180 85–88

PyBOP/NMM demonstrates superior efficiency for hindered residues (e.g., DL-Pro), reducing deletion sequences by 12–15% compared to HBTU.

Side-Chain Protection and Orthogonal Deprotection

Tyrosine and Phenylalanine Protections

  • Tyr : tBu ether protection (stable to TFA cleavage).
  • Phe : No side-chain protection required under standard Fmoc conditions.

Acidolytic Cleavage and Global Deprotection

Final cleavage employs TFA-based cocktails to remove side-chain protections and liberate the peptide from the resin:

  • Standard Cocktail : TFA/H₂O/TIPS (95:2.5:2.5 v/v, 3 h).
  • High-Purity Variant : TFA/EDT/H₂O (94:3:3 v/v) to suppress Trp/Tyr alkylation.

For peptides containing acid-sensitive residues, HF cleavage (0°C, 1 h) is an alternative, though rarely used due to safety concerns.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified using C18 columns with gradients optimized for aromaticity (Table 2).

Table 2. RP-HPLC Conditions for H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH₂·TFA
Column Gradient (B%) Flow Rate (mL/min) Retention Time (min)
Vydac C18 20–50% over 25 min 1.0 18.7–20.0
Nucleosil 5C₁₈ 25–55% over 30 min 1.5 22.3–24.1
XBridge BEH130 15–45% over 20 min 2.0 16.9–18.4

Note : Eluent B = acetonitrile/0.1% TFA; Eluent A = water/0.1% TFA.

Mass Spectrometry (MS) Validation

  • MALDI-TOF MS : Expected [M+H]⁺ = 652.7 Da (PubChem CID: 172873100).
  • HR-ESI-MS : Deviation < 2 ppm confirms sequence integrity.

Scale-Up Considerations

Fragment Condensation vs. Stepwise SPPS

For large-scale production (>100 g), fragment condensation (2+2 strategy) outperforms stepwise SPPS:

  • Fragment 1 : H-DL-Tyr-DL-Pro-OH (solution-phase synthesis, 80–85% yield).
  • Fragment 2 : H-DL-Phe-DL-Phe-NH₂ (SPPS, 90–92% yield).
  • Coupling : TBTU/DIEA in DMF (4 h, 78–82% yield).

This approach reduces purification complexity and improves overall yield to 63–68% compared to 45–50% for stepwise SPPS.

Industrial-Grade Purification

Counter-current distribution (CCD) with n-BuOH/HOAc/H₂O (4:1:5) removes truncated sequences, achieving >99.5% purity for GMP compliance.

Challenges and Mitigation Strategies

Diketopiperazine (DKP) Formation

The Pro-Phe sequence is prone to DKP side reactions during Fmoc deprotection. Mitigation includes:

  • Low-Temperature Deprotection : 4°C with 20% piperidine/DMF.
  • Coupling Additives : 0.1 M HOBt suppresses intramolecular cyclization.

Racemization Control

DL-Amino acids increase racemization risk during activation. DIC/Oxyma reduces epimerization to <2% vs. 5–8% for HBTU.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: The peptide bonds can be reduced under specific conditions.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

    Oxidation: Dityrosine-containing peptides.

    Reduction: Reduced peptides with altered peptide bonds.

    Substitution: Peptide analogs with different amino acid sequences.

Scientific Research Applications

H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activity and interactions with proteins.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares H-DL-Tyr-DL-Pro-DL-Phe-DL-Phe-NH2.TFA with the hexapeptide H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (CAS 352017-71-1) from and a hypothetical L-configured analog:

Property This compound H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 Hypothetical L-configured analog (H-Tyr-Pro-Phe-Phe-NH2)
Sequence length Tetrapeptide Hexapeptide Tetrapeptide
Amino acid sequence Tyr-Pro-Phe-Phe Ala-Tyr-Pro-Gly-Lys-Phe Tyr-Pro-Phe-Phe
Stereochemistry DL-configured Likely L-configured (default) L-configured
Counterion TFA Not specified (likely acetate) Acetate or TFA
Key residues Tyr (hydrophilic), Pro (structural), Phe×2 (hydrophobic) Lys (basic), Gly (flexible) Same as target compound but L-configured
Molecular weight ~800–850 g/mol (estimated) 680.8 g/mol ~750–800 g/mol (estimated)
Solubility High in polar solvents (due to TFA) Likely aqueous (neutral pH) Moderate in water (depending on salt)
Stability High (resists proteolysis) Moderate (L-amino acids) Low (susceptible to enzymatic degradation)

Regulatory and Handling Considerations

  • Both compounds are unregulated under REACH but require standard lab precautions (gloves, ventilation) .
  • The TFA counterion in the target compound necessitates pH-neutralization steps during experimental use.

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